tert-Butyl (4,5,6,7-tetrahydrobenzo[d]isoxazol-5-yl)carbamate
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Overview
Description
tert-Butyl (4,5,6,7-tetrahydrobenzo[d]isoxazol-5-yl)carbamate is a compound belonging to the isoxazole family, which is known for its wide spectrum of biological activities and therapeutic potential . Isoxazoles are five-membered heterocycles containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
The synthesis of tert-Butyl (4,5,6,7-tetrahydrobenzo[d]isoxazol-5-yl)carbamate can be achieved through various synthetic routes. One common method involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . This reaction typically requires specific reaction conditions, including the use of platinum catalysts and controlled temperatures.
Industrial production methods for this compound may involve bulk manufacturing and custom synthesis, ensuring high purity and consistency . These methods are designed to meet the demands of pharmaceutical and chemical industries.
Chemical Reactions Analysis
tert-Butyl (4,5,6,7-tetrahydrobenzo[d]isoxazol-5-yl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, oxidation reactions may involve the use of hydrogen peroxide or other peroxides, while reduction reactions may utilize sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
tert-Butyl (4,5,6,7-tetrahydrobenzo[d]isoxazol-5-yl)carbamate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential as an anticonvulsant, antimicrobial, and anticancer agent . Its ability to inhibit GABA uptake and act as an anticonvulsant has been demonstrated in pharmacological studies .
In the industrial sector, this compound is utilized in the development of new drugs and therapeutic agents. Its versatility and biological activity make it a valuable component in medicinal chemistry research .
Mechanism of Action
The mechanism of action of tert-Butyl (4,5,6,7-tetrahydrobenzo[d]isoxazol-5-yl)carbamate involves its interaction with specific molecular targets and pathways. For example, its anticonvulsant activity is attributed to its ability to inhibit GABA uptake, thereby increasing the availability of GABA in the brain . This action helps to stabilize neuronal activity and prevent seizures.
Additionally, its antimicrobial and anticancer activities are believed to result from its ability to interfere with essential cellular processes in pathogens and cancer cells . The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
tert-Butyl (4,5,6,7-tetrahydrobenzo[d]isoxazol-5-yl)carbamate can be compared with other similar compounds, such as tert-Butyl (2-bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)carbamate and 5-tert-butyl-N-pyrazol-4-yl-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide . These compounds share structural similarities but differ in their specific functional groups and biological activities.
The uniqueness of this compound lies in its specific isoxazole structure and its diverse range of biological activities . This compound’s ability to act as an anticonvulsant, antimicrobial, and anticancer agent sets it apart from other similar compounds .
Properties
IUPAC Name |
tert-butyl N-(4,5,6,7-tetrahydro-1,2-benzoxazol-5-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-12(2,3)16-11(15)14-9-4-5-10-8(6-9)7-13-17-10/h7,9H,4-6H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCZRDPUQBPEFQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2=C(C1)C=NO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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